molecular formula C28H20Cl4N2O B1276934 Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- CAS No. 115294-32-1

Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro-

Cat. No.: B1276934
CAS No.: 115294-32-1
M. Wt: 542.3 g/mol
InChI Key: KXXAWMDWJDXTAO-UHFFFAOYSA-N
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Description

Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- is a complex organic compound characterized by the presence of multiple chlorophenyl groups

Scientific Research Applications

Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl intermediates, followed by their condensation with appropriate amines and benzamides under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl sites, using reagents like sodium hydroxide or other nucleophiles.

Mechanism of Action

The mechanism of action of Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Benzamide, N-[1,2-bis(4-chlorophenyl)-2-[[(4-chlorophenyl)methylene]amino]ethyl]-4-chloro- can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[1,2-bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylideneamino]ethyl]-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Cl4N2O/c29-22-9-1-18(2-10-22)17-33-26(19-3-11-23(30)12-4-19)27(20-5-13-24(31)14-6-20)34-28(35)21-7-15-25(32)16-8-21/h1-17,26-27H,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXAWMDWJDXTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC(C2=CC=C(C=C2)Cl)C(C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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